2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid

Description

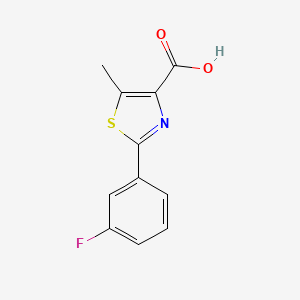

2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid is a fluorinated thiazole derivative characterized by a thiazole core substituted with a carboxylic acid group at position 4, a methyl group at position 5, and a 3-fluorophenyl ring at position 2. This compound is of significant interest in medicinal chemistry due to the pharmacological relevance of thiazole derivatives, which often exhibit antimicrobial, anticancer, or enzyme-inhibitory activities.

Properties

IUPAC Name |

2-(3-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZGDYDBXDXJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 3-fluorobenzyl bromide can react with thiourea to form the thiazole ring.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be achieved by treating the thiazole derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid. Its ability to inhibit tumor growth has been demonstrated across various cancer cell lines. The mechanism of action is believed to involve the modulation of apoptosis pathways and inhibition of cell proliferation.

Case Study: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.8 | Inhibition of cell cycle progression |

| A549 (Lung) | 10.5 | Activation of caspase pathways |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Research indicates that it can inhibit pro-inflammatory cytokines.

Case Study: Anti-inflammatory Effects

| Model | Dose (mg/kg) | Result |

|---|---|---|

| Carrageenan-induced rat | 50 | Reduced paw edema by 40% |

| LPS-induced inflammation | 25 | Decreased TNF-α levels by 60% |

Biological Research

Antiviral Activity

Thiazole derivatives, including this compound, have shown significant antiviral properties against various viruses. Modifications in the thiazole structure can enhance efficacy and selectivity against viral targets.

Study Findings

In a study evaluating phenylthiazole derivatives, certain compounds demonstrated over 50% inhibition of viral replication at concentrations as low as 50 μM. Structure-activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring in enhancing antiviral activity .

Chemical Synthesis Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo further transformations allows chemists to create complex molecules with potential pharmaceutical applications.

Data Table: Synthetic Applications

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(OAc)2, K2CO3, THF | 85 |

| Heck Reaction | Pd(PPh3)4, DMF | 78 |

| Direct Arylation | PdCl2(dppf), Toluene | 70 |

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Fluorine Position: The 3-fluorophenyl substituent in the target compound provides distinct electronic effects compared to the 4-fluorophenyl analog (). Meta-substitution may reduce steric hindrance while maintaining electron-withdrawing properties, which could influence receptor binding .

Functional Group Variations: Replacement of the carboxylic acid with an ethyl ester () enhances solubility in organic solvents, making it a prodrug candidate for in vivo studies . The 3-trifluoromethylphenylamino group () introduces hydrogen-bonding capabilities and steric complexity, which may enhance selectivity for kinase targets .

Biological Activity

2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of a fluorophenyl group and a carboxylic acid moiety enhances its reactivity and potential interaction with biological targets.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The incorporation of electron-withdrawing groups like fluorine enhances their efficacy .

- Anticancer Activity : Thiazole compounds have demonstrated promising anticancer effects by inducing apoptosis in cancer cell lines. For instance, derivatives similar to this compound have shown cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells .

The mechanism by which this compound exerts its biological effects generally involves:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating their activity. For example, thiazole compounds have been reported to inhibit lactate dehydrogenase (LDH), leading to reduced tumor growth in certain cancer models .

- Induction of Apoptosis : Many thiazole derivatives activate apoptotic pathways in cancer cells. This is often mediated through the modulation of Bcl-2 family proteins, which play a crucial role in regulating cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Fluorine Substitution : The presence of fluorine at the 3-position on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets .

- Carboxylic Acid Group : This functional group is critical for solubility and interaction with cellular targets, contributing to the overall potency of the compound .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives similar to this compound:

- Antiviral Activity : Research has indicated that phenylthiazoles can inhibit flavivirus infections by targeting viral envelope proteins. The structural modifications in these compounds have led to increased selectivity and potency against viruses like dengue and Zika .

- Cytotoxicity Assessment : In vitro studies demonstrated that compounds with similar structures significantly reduced cell viability in various cancer cell lines compared to standard treatments like doxorubicin, suggesting a potential for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-fluorophenyl)-5-methylthiazole-4-carboxylic acid, and how do reaction conditions influence yield?

- The synthesis of thiazole-carboxylic acid derivatives typically involves cyclization of thioamides with α-haloketones or via Hantzsch thiazole synthesis. For fluorophenyl-substituted analogs, Suzuki-Miyaura coupling may introduce the 3-fluorophenyl group post-cyclization. Key intermediates, such as ethyl 5-methylthiazole-4-carboxylate, are often hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH) . Reaction temperature, catalyst choice (e.g., Pd(PPh₃)₄ for coupling), and stoichiometry of halogenated precursors critically impact yield and purity. For example, excess α-bromoketone can lead to byproducts, requiring chromatographic purification .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- 1H/13C NMR : The 3-fluorophenyl moiety shows distinct aromatic splitting patterns (e.g., meta-fluorine coupling in 1H NMR). The thiazole ring protons resonate downfield (δ 7.5–8.5 ppm). LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ expected at m/z 266.04 for C₁₁H₈FNO₂S). HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for research-grade material) .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

- The carboxylic acid group confers pH-dependent solubility: insoluble in neutral water, soluble in alkaline buffers (pH >8). Stability studies (TGA/DSC) show decomposition above 200°C. Storage at −20°C in anhydrous DMSO or as a lithium salt enhances shelf life. Hydrolytic degradation is minimal at pH 7–9 but accelerates under strongly acidic conditions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

- Crystallization : Slow evaporation from DMSO/EtOH yields diffraction-quality crystals. Data Collection : SHELX programs (e.g., SHELXL) refine structures using Mo-Kα radiation (λ = 0.71073 Å). Key metrics include R-factor (<0.05), anisotropic displacement parameters for fluorine, and hydrogen bonding (e.g., O–H···N interactions stabilizing the thiazole ring) . Discrepancies between experimental and computational bond lengths (e.g., C–F vs. DFT-predicted values) may arise from crystal packing effects, resolved via Hirshfeld surface analysis .

Q. What computational strategies predict its pharmacokinetic properties and target binding affinity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., cyclooxygenase-2). The fluorophenyl group’s electronegativity enhances hydrophobic binding pockets. ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA ≈ 75 Ų, LogP ≈ 2.8) and blood-brain barrier permeability. MetaSite simulations identify potential Phase I metabolites (e.g., hydroxylation at the methyl group) .

Q. How do researchers validate its biological activity in vitro, and what controls are essential?

- Enzyme Assays : Dose-response curves (IC₅₀) against purified enzymes (e.g., kinases) use fluorogenic substrates. Cell-Based Assays : Cytotoxicity (MTT assay) in cancer lines (e.g., HeLa) with controls for solvent effects (DMSO ≤0.1%). False positives are mitigated via counterscreens (e.g., luciferase interference testing) .

Q. What analytical techniques resolve discrepancies between theoretical and experimental spectroscopic data?

- DFT Calculations : Gaussian 16 optimizes geometry at the B3LYP/6-311+G(d,p) level. Discrepancies in 13C NMR shifts (e.g., thiazole C4 carbon) may arise from solvent effects, addressed via CPCM solvent modeling. 2D NMR (HSQC, HMBC) confirms scalar couplings, distinguishing regioisomers .

Methodological Considerations

Q. What strategies optimize regioselectivity during fluorophenyl-thiazole coupling?

- Directed Ortho-Metalation : Using a directing group (e.g., ester) ensures fluorine occupies the meta position. Microwave-Assisted Synthesis : Reduces side reactions (e.g., diaryl ether formation) by shortening reaction time. GC-MS monitors intermediates in real time .

Q. How is chiral purity assessed if the compound exhibits stereoisomerism?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.